![molecular formula C9H15NO3 B1416218 (Cycloheptylamino)(oxo)acetic acid CAS No. 1018243-04-3](/img/structure/B1416218.png)
(Cycloheptylamino)(oxo)acetic acid
Overview
Description
(Cycloheptylamino)(oxo)acetic acid is a chemical compound with the CAS Number: 1018243-04-3. It has a molecular weight of 185.22 and its molecular formula is C9H15NO3 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for (Cycloheptylamino)(oxo)acetic acid is 1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13). The InChI key is QLXKKNNCZQOICR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
(Cycloheptylamino)(oxo)acetic acid is a solid at room temperature . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Scientific Research Applications
Drug Discovery
This compound is valuable in drug discovery, particularly in the identification of novel ligands that can interact with biological targets. For instance, it may serve as a precursor for compounds that selectively activate cellular EPAC1, which is involved in cell proliferation, adhesion, morphology, exocytosis, and gene expression .
properties
IUPAC Name |
2-(cycloheptylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKKNNCZQOICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651019 | |
Record name | (Cycloheptylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cycloheptylamino)(oxo)acetic acid | |
CAS RN |
1018243-04-3 | |
Record name | (Cycloheptylamino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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